2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Description

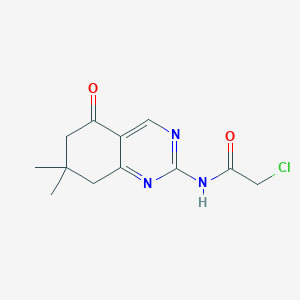

2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with a partially saturated cyclohexane ring. The structure includes a 7,7-dimethyl group on the cyclohexane moiety, a ketone at position 5, and a chloroacetamide substituent at position 2 of the quinazoline ring.

Key structural features:

- Quinazolinone backbone: A bicyclic system with a fused benzene and pyrimidine ring, modified to a tetrahydroquinazolinone with a ketone group.

- Chloroacetamide side chain: Introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

2-chloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c1-12(2)3-8-7(9(17)4-12)6-14-11(15-8)16-10(18)5-13/h6H,3-5H2,1-2H3,(H,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIQJOJOQXMOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with urea or its derivatives.

Chloroacetamide Introduction: The chloroacetamide moiety is introduced through a nucleophilic substitution reaction, where the chloroacetyl chloride reacts with the amine group of the quinazolinone core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace chlorine atoms with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Thiazolidinone Derivatives

Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) () share a thiazolidinone core instead of quinazolinone. Key differences:

- Thermal Stability: Thiazolidinone derivatives exhibit higher melting points (e.g., 186–207°C vs. undisclosed for the target compound), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the solid state .

- Reactivity: The thioxo (C=S) group in thiazolidinones offers distinct reactivity compared to the ketone (C=O) in quinazolinones, influencing synthetic pathways and biological activity .

Pyranochromene Derivatives

N,N’-(Ethane-1,2-diyl)bis{2-[2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy]acetamide} (9a) () contains a chromene ring system. Differences include:

- Planarity: The 4H-pyran ring in chromenes is nearly planar, whereas the tetrahydroquinazolinone core is puckered, affecting crystal packing and solubility .

- Functional Groups: The chromene’s cyano and amino groups enable diverse hydrogen-bonding networks, unlike the chloroacetamide substituent in the target compound .

Substituent Modifications

Chlorophenyl vs. Chloro Substituents

2-(4-Chlorophenyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide () replaces the chloro group with a 4-chlorophenyl moiety:

- Electronic Effects : The electron-withdrawing chlorophenyl group increases acidity at the acetamide nitrogen, altering reactivity in nucleophilic substitutions .

- Biological Activity : Phenyl groups often enhance binding to hydrophobic pockets in enzymes, suggesting divergent pharmacological profiles compared to the target compound .

Morpholinoethoxy-Thiazole Derivatives

N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) () features a thiazole core with a morpholinoethoxy side chain:

- Solubility: The morpholino group improves water solubility, whereas the target compound’s dimethyl groups increase lipophilicity .

- Synthetic Accessibility: Thiazole derivatives are synthesized via Hantzsch thiazole formation, contrasting with the quinazolinone’s cyclocondensation routes .

Physicochemical Properties

Melting Points and Stability

- The target compound’s melting point is undisclosed, but analogous quinazolinones (e.g., 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide) exhibit melting points >200°C, comparable to thiazolidinones (186–207°C) .

- Thermal stability is influenced by hydrogen bonding; quinazolinones often form layered structures via N–H⋯O and C–H⋯π interactions .

Spectral Data

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch at ~1674 cm⁻¹ aligns with chromene derivatives (), while thiazolidinones show additional C=S stretches at ~1250–1050 cm⁻¹ .

- NMR: The quinazolinone’s aromatic protons resonate at δ 6.5–8.5 ppm, distinct from thiazole (δ 7.0–8.5 ppm) and chromene (δ 2.0–6.5 ppm) signals .

Biological Activity

The compound 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is part of a class of chloroacetamides that have garnered attention for their diverse biological activities. This article explores its biological activity, including antimicrobial properties and structure-activity relationships, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 240.71 g/mol |

| Structure | Chemical Structure |

This compound features a chloro group and a tetrahydroquinazoline moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that chloroacetamides exhibit various biological activities including antimicrobial , antitumor , and analgesic effects. The activity is often influenced by the chemical structure and substituents on the phenyl ring.

Antimicrobial Activity

A study focused on the antimicrobial potential of newly synthesized N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure .

Key Findings:

- Compounds with higher lipophilicity were more effective due to better membrane permeability.

- The presence of a chloro group significantly improved antimicrobial efficacy against both bacterial and fungal strains.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various chloroacetamides:

- Tested Strains: Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Results:

- All tested compounds were effective against Gram-positive bacteria.

- Moderate effectiveness was observed against C. albicans and lower efficacy against Gram-negative bacteria like E. coli.

This suggests that structural modifications can enhance activity against specific pathogens .

Case Study 2: Structure-Activity Relationship

A comprehensive analysis was conducted to evaluate how different substituents on the phenyl ring affect biological activity:

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide?

The compound is synthesized via nucleophilic substitution reactions. A general method involves refluxing a quinazolin-2-amine derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine or KCO) and a polar solvent like acetone or ethanol-dioxane. For example, in analogous syntheses, 2-chloroacetamide derivatives are formed by reacting amines with chloroacetyl chloride under reflux for 4–5 hours, followed by purification via recrystallization . Catalysts such as KI may enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm, N-H at ~3316 cm) .

- NMR (¹H and ¹³C) : Confirms molecular structure through chemical shifts (e.g., δ 4.21 ppm for CH in chloroacetamide , δ 7.12–7.69 ppm for aromatic protons ).

- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z 237 [M] for similar compounds ).

- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns be analyzed in this compound?

X-ray crystallography combined with graph-set analysis (R(12) motifs) reveals hydrogen-bonded dimers and layered structures. For example, inversion-related molecules form dimers via N–H···N bonds, while C–H···O/N interactions stabilize 3D networks . Tools like SHELXL refine crystallographic data, and software such as Mercury visualizes intermolecular interactions .

Q. What experimental strategies resolve contradictions in elemental analysis or spectral data?

Discrepancies (e.g., lower-than-expected C or Cl content ) may arise from incomplete purification or side reactions. Solutions include:

- Repetition with rigorous drying : Ensure solvents like ethanol-dioxane are anhydrous .

- Alternative purification : Use column chromatography instead of recrystallization.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy.

Q. How can structure-activity relationship (SAR) studies guide modifications of this compound?

SAR analysis focuses on:

- Quinazolinone core : The 7,7-dimethyl-5-oxo group enhances steric stability and lipophilicity .

- Chloroacetamide side chain : Substitution with bulkier groups (e.g., cyclohexyl ) may alter bioactivity.

- Hydrogen bond donors/acceptors : Modulating N–H or C=O groups impacts binding to targets like enzymes or receptors .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electrostatic potentials and frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular docking (AutoDock/Vina) : Simulates binding affinities to proteins (e.g., kinases or cytochrome P450 enzymes) .

- Molecular dynamics (GROMACS) : Models stability in aqueous or lipid environments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.